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Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc - 64003-51-6

Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc

Catalog Number: EVT-368894
CAS Number: 64003-51-6
Molecular Formula: C40H68N2O31
Molecular Weight: 1073 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc is a complex oligosaccharide that plays significant roles in biological systems, particularly in cell recognition and signaling processes. This structure is characterized by a series of glycosidic linkages, specifically involving galactose and N-acetylglucosamine units. Its intricate arrangement allows it to participate in various biochemical interactions, making it a subject of interest in glycoscience.

Source

This compound can be derived from natural sources or synthesized through chemical or enzymatic methods. It is often studied in the context of glycobiology, where its presence can influence cellular interactions and immune responses. Research has demonstrated its relevance in the synthesis of radiolabeled pentasaccharides and other glycan structures, which are crucial for understanding glycan functions in biological systems .

Classification

Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc belongs to the class of oligosaccharides, specifically those that contain multiple sugar residues linked by glycosidic bonds. Its classification within the broader category of carbohydrates highlights its role in various metabolic pathways and its potential applications in biotechnology and medicine.

Synthesis Analysis

Methods

The synthesis of Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc can be achieved through several methods:

  1. Chemical Synthesis: This approach often employs protecting group strategies to facilitate the selective formation of glycosidic bonds. For example, the use of acyl protecting groups allows for efficient manipulation of hydroxyl groups during synthesis .
  2. Enzymatic Synthesis: Enzymatic methods utilize specific glycosyltransferases that catalyze the formation of glycosidic bonds, providing regioselectivity and stereoselectivity. This method can yield high-purity products with fewer by-products compared to chemical synthesis .

Technical Details

Recent studies have highlighted the efficiency of chemoenzymatic syntheses, which combine both chemical and enzymatic steps to construct complex glycans. For instance, the synthesis of similar trisaccharides involved multiple steps including protection, activation, and coupling reactions, often achieving high yields through optimized reaction conditions .

Molecular Structure Analysis

Structure

The molecular structure of Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc consists of several sugar units linked by specific glycosidic bonds:

  • Galactose (Gal)
  • N-Acetylglucosamine (GlcNAc)

These units are arranged in a branched manner, with distinct linkages that define their biological activity.

Data

The structural configuration can be represented as follows:

Gal(b1 3)GlcNAc(b1 3)[Gal(b1 4)GlcNAc(b1 6)]Gal(b1 4)aldehydo Glc\text{Gal}(b1\text{ }3)\text{GlcNAc}(b1\text{ }3)[\text{Gal}(b1\text{ }4)\text{GlcNAc}(b1\text{ }6)]\text{Gal}(b1\text{ }4)\text{aldehydo}\text{ }\text{Glc}

This notation emphasizes the specific types of linkages between the sugar units.

Chemical Reactions Analysis

Reactions

The compound undergoes several chemical reactions typical for oligosaccharides, including:

  • Hydrolysis: Breaking down into simpler sugars under acidic or enzymatic conditions.
  • Glycosylation: Formation of new glycosidic bonds when reacted with other sugar donors.

Technical Details

For example, the formation of this oligosaccharide can involve controlled glycosylation reactions using activated sugar donors and specific acceptors under optimized conditions to ensure high selectivity and yield .

Mechanism of Action

Process

The mechanism by which Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc exerts its biological effects primarily involves:

  • Cell Recognition: The specific arrangement of sugars allows for binding to lectins or receptors on cell surfaces.

Data

Research indicates that such oligosaccharides can modulate immune responses by interacting with immune cells, influencing processes like cell adhesion and signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Solubility: Generally soluble in water due to the presence of hydroxyl groups.

Chemical Properties

Chemical properties may involve:

  • Stability: Stability under physiological conditions varies based on the configuration and substituents on the sugar units.

Relevant data from studies indicate that modifications to the oligosaccharide structure can significantly alter its stability and reactivity .

Applications

Scientific Uses

The compound has several applications in scientific research, including:

  • Glycan Microarrays: Used for studying protein-glycan interactions.
  • Vaccine Development: Its structural motifs are explored for developing glycoconjugate vaccines due to their immunogenic properties.
Structural Characterization of Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc

Monosaccharide Sequence and Linkage Analysis

The core structure represents a branched pentasaccharide terminating in a reducing-end glucose derivative. The sequence initiates at the reducing end with an aldehydo-glucose residue (Glc), indicative of the open-chain form resulting from ring-opening at the anomeric carbon. This is glycosidically linked via a β(1→4) bond to a galactose (Gal) residue. The central galactose residue serves as the pivotal branch point, connected through β(1→3) and β(1→6) linkages to two distinct N-acetylglucosamine (GlcNAc) units. The β(1→3)-linked branch extends as Galβ(1→3)GlcNAcβ(1→3)[, while the β(1→6)-linked branch forms Galβ(1→4)GlcNAcβ(1→6)[.

Table 1: Linkage Configuration and Biochemical Properties

Glycosidic BondStereochemical ConfigurationBond Angle CharacteristicsConformational Flexibility
Galβ(1→4)Glcβ-anomeric configurationRelatively flexibleStandard disaccharide mobility
GlcNAcβ(1→3)Galβ-anomeric configurationConstrained equatorial positionModerate rigidity
GlcNAcβ(1→6)Galβ-anomeric configurationHigh rotational freedomSignificant flexibility

Beta-1,3 and Beta-1,4 Glycosidic Linkage Stereochemistry

The β(1→3) linkage between GlcNAc and Gal imposes significant conformational constraints due to the equatorial-equatorial bond geometry. This restricts rotational freedom around the glycosidic torsion angles (Φ and Ψ) compared to β(1→4) linkages. The β(1→4) linkages (Galβ(1→4)Glc and Galβ(1→4)GlcNAc) adopt a more extended conformation with standard flexibility, allowing greater accessibility for molecular recognition. The β-anomeric configuration at all linkages ensures stability against non-specific enzymatic hydrolysis compared to α-linkages.

Branching Architecture: Beta-1,6 Glycosidic Bond Specificity

The β(1→6) linkage between the core Gal and the branch-point GlcNAc introduces exceptional conformational flexibility. This bond's rotational freedom around multiple bonds (C5-C6-O6-C1') creates a dynamic spatial arrangement where the Galβ(1→4)GlcNAc branch samples a wide volume of space relative to the core structure. This flexibility is critical for enabling simultaneous interactions with multivalent lectins or receptors. The spatial separation created by this branching pattern distinguishes it from linear glycans, facilitating complex molecular recognition events observed in biological systems [2].

Terminal Aldehydo-Glc Functional Group Properties

The reducing-end glucose exists in equilibrium between its cyclic pyranose form and the open-chain aldehydo configuration. The aldehyde functional group (–CHO) confers unique chemical reactivity, enabling nucleophilic addition reactions (e.g., reductive amination for bioconjugation), unlike non-reducing termini. This open-chain form is stabilized in solution at physiological pH through equilibrium with the cyclic forms. The aldehydo group significantly enhances the molecule's utility as a biochemical probe or for chemoselective ligation strategies in glycoconjugate synthesis [3].

Comparative Analysis with Related Glycan Structures

Table 2: Structural Comparison with Biologically Significant Glycan Motifs

Glycan StructureCore MotifsBranching PatternBiological Relevance
Galβ1-3GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4GlcLacNAc (Galβ1-4GlcNAc), Type 1/Type 2 chainsβ(1→6) branchGlycoprotein recognition
Linear LacNAc (Galβ1-4GlcNAc)Type 2 chain (Galβ1-4GlcNAc)NoneHeparin, keratan sulfate backbones
Poly-LacNAc [(Galβ1-4GlcNAc)n]Repeating Type 2 chainsLinear extensionsCell adhesion molecules
Blood Group Antigens (e.g., Lewis x)Galβ1-4(Fucα1-3)GlcNAcα-fucosylationCell-cell recognition determinants

Differentiation from LacNAc (Galβ1-4GlcNAc) and Poly-LacNAc Chains

Unlike the linear LacNAc (Galβ1-4GlcNAc) disaccharide motif prevalent in glycosaminoglycans and glycoproteins, this pentasaccharide incorporates two distinct LacNAc variants: A classical Type 2 LacNAc (Galβ1-4GlcNAc) on the β(1→6) branch and a Type 1-like motif (Galβ1-3GlcNAc) on the β(1→3) branch. This creates a branched dual-antennary architecture absent in linear poly-LacNAc chains [(Galβ1-4GlcNAc)n], which exhibit extended helical conformations. The presence of both Type 1 and Type 2 chains within a single branched structure enables broader lectin recognition capabilities than homogeneous poly-LacNAc structures [4].

Structural Parallels to Blood Group Antigens (e.g., ABO and Lewis Systems)

The Type 1 branch (Galβ1-3GlcNAc) structurally resembles the core of Lewis b and Lewis y antigens, differing primarily through the absence of fucosylation (Fucα1-2/α1-4) at potential modification sites. The Type 2 branch (Galβ1-4GlcNAc) mirrors the Lewis x and sialyl-Lewis x backbone, where α(1→3)-fucosylation would create these biologically critical epitopes. The branched topology parallels that of I-antigens found on erythrocyte membranes, where multiple antennary GlcNAc residues serve as scaffolds for blood group-specific glycosyltransferases. This structure's capacity to be enzymatically modified into blood group determinants highlights its biological relevance in cell surface recognition events [4].

Computational Modeling of Branching Topology

Linear Code and GlycoCT Representations

The branched nature necessitates specialized linear notations. In Linear Code, the structure is represented as:

Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)Glc  

This succinctly captures the branching using parentheses, with the β(1→6)-linked branch enclosed in square brackets. GlycoCT encoding provides atom-level specificity for glycosidic bonds and ring conformations:

RES  1b:b-dgal-HEX-1:5  2b:b-dglc-HEX-1:5  3b:b-dglc-HEX-1:5  4s:n-acetyl  5b:b-dgal-HEX-1:5  6b:b-dglc-HEX-1:5  7s:n-acetyl  LIN  1:1d(4+1)2d  2:2o(3+1)3d  3:3d(2+1)4n  4:3o(3+1)5d  5:2o(6+1)6d  6:6d(2+1)7n  7:6o(4+1)5d  

GlycoCT explicitly defines monosaccharide stereochemistry (b-dgal-HEX = β-D-galactopyranose), anomeric states (1:5 = pyranose), and linkage atoms (e.g., 1d(4+1)2d indicates O1 of residue 1 linked to C4 of residue 2). This granularity eliminates ambiguity inherent in condensed notations [1] [2].

WURCS Encoding for Database Standardization

WURCS (Web3 Unique Representation of Carbohydrate Structures) provides a compact, database-compatible string optimized for computational searching:

WURCS=2.0/4,5,4/[a2122h-1b_1-5][a2112h-1b_1-5][a2122h-1a_1-5_2*NCC/3=O][a2112h-1b_1-5]/1-1-2-3-4|5/a3-b1_a3-c1_a6-d1_b4-e1|c1^O  

This encodes:

  • Four distinct Skeleton Codes (a2122h, a2112h) representing Gal and GlcNAc residues
  • Five residues (indexed 1-5) and four linkages
  • Anomeric states (-1b = β, -1a = α)
  • The aldehydo-Glc reducing end (|c1^O = open-chain form)
  • Modifications (2*NCC/3=O = N-acetyl at C2)WURCS uniquely handles the branched topology and reducing-end chemistry, enabling unambiguous database registration and retrieval crucial for glycoinformatics [1].

Table 3: Computational Nomenclature Systems Comparison

Nomenclature SystemRepresentation of Target StructureKey AdvantagesLimitations
Linear CodeGal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)GlcHuman-readable, concise syntaxAmbiguity in stereochemistry details
GlycoCTAtom-specific RES/LIN blocks (as above)Unambiguous atom mapping, machine-readableVerbose, complex syntax
WURCS`WURCS=2.0/4,5,4/[a2122h-1b_1-5].../1-1-2-3-45/a3-b1...c1^O`Unique representation, compact for databasesLow human readability

Complete Compound Names from Article:

  • Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc
  • Galβ(1→4)Glc
  • Galβ(1→3)GlcNAc
  • Galβ(1→4)GlcNAc
  • LacNAc (Galβ1-4GlcNAc)
  • Poly-LacNAc [(Galβ1-4GlcNAc)n]
  • Lewis x (Galβ1-4(Fucα1-3)GlcNAc)

Properties

CAS Number

64003-51-6

Product Name

Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C40H68N2O31

Molecular Weight

1073 g/mol

InChI

InChI=1S/C40H68N2O31/c1-10(49)41-19-26(58)33(71-38-29(61)27(59)22(54)14(5-45)66-38)17(8-48)68-36(19)64-9-18-25(57)35(31(63)40(69-18)70-32(13(52)4-44)21(53)12(51)3-43)73-37-20(42-11(2)50)34(24(56)16(7-47)65-37)72-39-30(62)28(60)23(55)15(6-46)67-39/h3,12-40,44-48,51-63H,4-9H2,1-2H3,(H,41,49)(H,42,50)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24+,25-,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-/m0/s1

InChI Key

ZDZMLVPSYYRJNI-WUQAQFCDSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Synonyms

lacto-N-hexaose

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O

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